Ald-Ph-PEG2-t-butyl ester
Overview
Description
Ald-Ph-PEG2-t-butyl ester is a type of polyethylene glycol (PEG) derivative . It contains an aldehyde group and a t-butyl ester group . The aldehyde group readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid . The hydrophilic PEG linker can increase the water solubility of the compound .
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG2-t-butyl ester is C19H27NO6 . Its molecular weight is 365.42 g/mol .Chemical Reactions Analysis
The aldehyde group in Ald-Ph-PEG2-t-butyl ester readily reacts with hydrazide and aminooxy groups . The t-butyl ester can be de-protected under acidic conditions to form free acid .Physical And Chemical Properties Analysis
The molecular weight of Ald-Ph-PEG2-t-butyl ester is 365.42 g/mol . Its molecular formula is C19H27NO6 .Scientific Research Applications
Enzyme Stability Enhancement : A study by Li et al. (2013) demonstrated that modifying enzymes like cellulase with polyethylene glycol aldehyde (mPEG-ALD) significantly enhances their stability. This approach has been shown to be effective in challenging environments such as in 1-butyl-3-methylimidazolium chloride, a potent enzyme deactivator, thus expanding the potential applications of these enzymes in industrial processes (Li et al., 2013).
Corrosion Inhibition : Huynh et al. (2002) explored alkyl esters derived from carboxybenzotriazole, like Ald-Ph-PEG2-t-butyl ester, as inhibitors for copper corrosion. Their findings suggest that these compounds can be effective in protecting copper, with their efficiency varying with concentration, time, and pH, thus opening new avenues for corrosion protection in industrial settings (Huynh et al., 2002).
Drug Delivery and Tissue Engineering : Leung et al. (2011) reported on the assembly and degradation of low-fouling, alkyne-functionalized poly(ethylene glycol) films and capsules, which are useful in drug delivery and tissue engineering. This involves the use of PEGylated materials like Ald-Ph-PEG2-t-butyl ester, demonstrating their potential in creating controlled environments for therapeutic applications (Leung et al., 2011).
Thin Film Deposition and Application : Johnson et al. (2014) highlighted the applications of atomic layer deposition (ALD), a technique that can involve Ald-Ph-PEG2-t-butyl ester, in various fields including solar cells, transistors, and fuel cells. ALD allows for precise control over film thickness and composition, which is crucial in the manufacturing of high-tech devices (Johnson et al., 2014).
Alkyl Group Behavior in Confined Spaces : Purse and Rebek (2006) investigated the conformations of alkyl groups, similar to those in Ald-Ph-PEG2-t-butyl ester, when forced into small spaces. This research provides insights into molecular behavior in constrained environments, which is relevant in nanotechnology and molecular engineering (Purse & Rebek, 2006).
Improvement of Hybrid Halide Perovskite Stability : Yu et al. (2018) described the use of atomic layer deposition on phenyl-C61 butyric acid methyl ester to improve the stability of hybrid halide perovskites. This finding is significant for the development of more stable and efficient solar cells (Yu et al., 2018).
Ionic Liquid Environments for Enzyme Stability : Another study by Lu et al. (2018) focused on the stability and activity of cellulase modified with polyethylene glycol in ionic liquid environments, highlighting the potential of Ald-Ph-PEG2-t-butyl ester derivatives in enhancing enzyme performance in non-conventional media (Lu et al., 2018).
Safety And Hazards
The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBIQFYCJYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124483 | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG2-t-butyl ester | |
CAS RN |
1807521-09-0 | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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